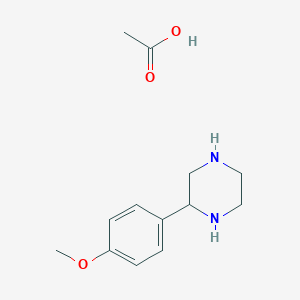

2-(4-Methoxyphenyl)piperazine acetate

Description

Properties

IUPAC Name |

acetic acid;2-(4-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.C2H4O2/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11;1-2(3)4/h2-5,11-13H,6-8H2,1H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXZIYSXUKXZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1=CC=C(C=C1)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-20-9 | |

| Record name | Piperazine, 2-(4-methoxyphenyl)-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxyphenyl)piperazine Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Methoxyphenyl)piperazine Acetate, a versatile building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, analytical characterization, and its pivotal role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This document is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Chemical Identity and Physicochemical Properties

2-(4-Methoxyphenyl)piperazine and its acetate salt are key intermediates in the synthesis of a variety of pharmacologically active molecules. The piperazine moiety is a prevalent scaffold in drug discovery, known to impart favorable pharmacokinetic properties.[1]

Table 1: Compound Identification

| Compound Name | 2-(4-Methoxyphenyl)piperazine Acetate | 2-(4-Methoxyphenyl)piperazine (Free Base) |

| Synonym(s) | 2-(p-Methoxyphenyl)piperazine acetate | - |

| CAS Number | 1187931-20-9 | 91517-26-9[2] |

| Molecular Formula | C₁₃H₂₀N₂O₃ | C₁₁H₁₆N₂O[2] |

| Molecular Weight | 252.31 g/mol | 192.26 g/mol [2] |

| Structure |

Note: The CAS number for the acetate salt is provided by commercial suppliers and should be used with this consideration.

The physicochemical properties of these compounds, such as solubility and lipophilicity, are critical for their application in drug design and formulation. The acetate salt form is generally employed to enhance aqueous solubility and improve handling characteristics.

Synthesis and Purification

The synthesis of 2-(4-Methoxyphenyl)piperazine can be approached through several strategic routes. A common and effective method involves the reaction of a suitably activated precursor, such as an epoxide, with ethylenediamine.

Synthesis of the Free Base: 2-(4-Methoxyphenyl)piperazine

A plausible and efficient synthesis starts from the readily available p-anisaldehyde to form the corresponding epoxide, 4-methoxystyrene oxide. This epoxide then undergoes a ring-opening reaction with a protected ethylenediamine, followed by cyclization and deprotection to yield the desired 2-substituted piperazine.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)piperazine

Step 1: Synthesis of 4-Methoxystyrene Oxide

-

To a stirred suspension of sodium hydride (57% dispersion in mineral oil, 4.84 g, 0.115 mol) in dry dimethyl sulfoxide (70 mL) under an argon atmosphere, heat the mixture to 65°C for 1 hour.

-

Cool the resulting solution to -5°C and add dry tetrahydrofuran (75 mL).

-

Slowly add trimethylsulfonium iodide (19 g, 92.8 mmol) and stir for 5 minutes.

-

Add a solution of p-methoxybenzaldehyde (12.6 g, 92.8 mmol) in tetrahydrofuran (120 mL) while maintaining the temperature at -5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Pour the mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methoxystyrene oxide.[1]

Step 2: Synthesis of 2-(4-Methoxyphenyl)piperazine

This is a generalized procedure based on known reactions of epoxides with amines, as a specific literature procedure for this exact transformation was not identified.

-

To a solution of N-benzylethylenediamine (1 equivalent) in a suitable solvent such as ethanol, add 4-methoxystyrene oxide (1 equivalent).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting amino alcohol intermediate is then subjected to cyclization. This can be achieved by treating with a dehydrating agent such as sulfuric acid or by converting the hydroxyl group to a leaving group (e.g., tosylate) followed by intramolecular cyclization.

-

The N-benzyl protecting group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to afford the free base, 2-(4-Methoxyphenyl)piperazine.

-

Purify the crude product by column chromatography on silica gel.

Formation of the Acetate Salt

The acetate salt can be readily prepared by treating the free base with acetic acid.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)piperazine Acetate

-

Dissolve the purified 2-(4-Methoxyphenyl)piperazine free base in a minimal amount of a suitable solvent, such as ethyl acetate or methanol.

-

Add one equivalent of glacial acetic acid dropwise with stirring.

-

Stir the mixture at room temperature. The acetate salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: Synthesis workflow for 2-(4-Methoxyphenyl)piperazine Acetate.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Characteristic signals for the methoxy group, aromatic protons, and piperazine ring protons. The number and splitting patterns of the signals will confirm the substitution pattern. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns can provide further structural information, often involving cleavage of the piperazine ring.[3] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak in the chromatogram indicates a high degree of purity. The retention time is characteristic of the compound under specific chromatographic conditions. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (in the free base), C-H stretching (aromatic and aliphatic), C-O stretching (methoxy group), and C=O stretching (in the acetate salt). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. For 2-(4-Methoxyphenyl)piperazine, the ¹H NMR spectrum is expected to show signals for the methoxy group protons (a singlet around 3.8 ppm), distinct signals for the aromatic protons on the methoxyphenyl ring, and a complex set of signals for the non-equivalent protons of the piperazine ring. The ¹³C NMR spectrum will complement this by showing the expected number of carbon signals for the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and can offer structural insights through the analysis of fragmentation patterns. For 2-(4-Methoxyphenyl)piperazine, electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 193.13.[4] The fragmentation in tandem mass spectrometry (MS/MS) would likely involve the cleavage of the piperazine ring, a common fragmentation pathway for such compounds.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical intermediates and active ingredients. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, would be suitable for the analysis of 2-(4-Methoxyphenyl)piperazine and its acetate salt. UV detection at a wavelength corresponding to the absorbance maximum of the methoxyphenyl chromophore would be appropriate.

Role in Drug Discovery and Development

Arylpiperazine derivatives are a cornerstone in the development of drugs targeting the central nervous system. They are known to interact with a variety of neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors.[5] This promiscuity, when properly harnessed through medicinal chemistry efforts, allows for the fine-tuning of pharmacological profiles to achieve desired therapeutic effects.

Mechanism of Action Insights

While direct pharmacological data for 2-(4-Methoxyphenyl)piperazine is limited in publicly available literature, the well-studied pharmacology of its isomers, particularly 1-(2-methoxyphenyl)piperazine and 1-(4-methoxyphenyl)piperazine, provides valuable insights. These compounds are known to exhibit high affinity for serotonin receptors, particularly the 5-HT₁A subtype, and can also interact with dopamine D₂ and D₃ receptors.[6][7] The interaction with these receptors is crucial for the therapeutic effects of many antipsychotic and antidepressant drugs.[5]

It is highly probable that 2-(4-Methoxyphenyl)piperazine also interacts with these key CNS receptors. Its utility as a synthetic intermediate lies in the ability to further functionalize the piperazine nitrogen atoms to modulate receptor affinity and selectivity, as well as to optimize pharmacokinetic properties.

Caption: Putative mechanism of action of arylpiperazine derivatives.

Applications in CNS Drug Development

2-(4-Methoxyphenyl)piperazine serves as a critical starting material for the synthesis of more complex molecules with potential therapeutic applications in:

-

Depression and Anxiety: By modulating serotonin and dopamine pathways, derivatives of this compound can be designed as novel antidepressants and anxiolytics.

-

Schizophrenia and Psychosis: The ability to target D₂ and 5-HT₂ₐ receptors makes this scaffold valuable for the development of atypical antipsychotics.

-

Other Neurological Disorders: The versatility of the piperazine core allows for its incorporation into molecules targeting a range of other CNS disorders.

The development of new chemical entities from this scaffold involves the systematic modification of the piperazine ring, often by attaching various functional groups to the second nitrogen atom. This allows for the exploration of the structure-activity relationship (SAR) and the optimization of the lead compounds for improved efficacy, selectivity, and safety profiles.

Conclusion

2-(4-Methoxyphenyl)piperazine and its acetate salt are valuable chemical entities for researchers and professionals in the field of drug discovery and development. Its straightforward, albeit not yet fully detailed in public literature, synthesis and its versatile chemical nature make it an attractive starting point for the creation of novel CNS-active compounds. A thorough understanding of its chemical properties, synthesis, and analytical characterization, as outlined in this guide, is crucial for its effective application in the quest for new and improved therapeutics.

References

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

-

Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[4][8]-thiazepin-3(2H)-one. National Institutes of Health.

- Method for the preparation of piperazine and substituted piperazines. Google Patents.

- Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. 2021.

- 2-(4-methoxyphenyl)piperazine (C11H16N2O). PubChemLite.

- Mass Fragmentation Characteristics of Piperazine Analogues. 质谱学报.

- Miranda, O. Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles.

- Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate.

- New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships.

- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.

- Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed.

- Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. PubMed.

- Mass spectra and major fragmentation patterns of piperazine designer....

- 1-(2-Methoxyphenyl)piperazine(35386-24-4) 13C NMR spectrum. ChemicalBook.

- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.

- Six 1-halobenzoyl-4-(2-methoxyphenyl)piperazines having Z′ values of one, two or four; disorder, pseudosymmetry, twinning and supramolecular assembly in one, two or three dimensions. IUCr Journals.

- Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines..

- Supporting Information for. The Royal Society of Chemistry.

- Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience.

- Arylpiperazine Agonists of the Serotonin 5-HT1A Receptor Preferentially Activate cAMP Signaling versus Recruitment of β-Arrestin-2.

- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.

- Synthesis and central nervous system depressant activity of new piperazine derivatives and rel

- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.

- Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.

- Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Uniba.

- (IUCr) Syntheses and crystal structures of four 4-(4-methoxyphenyl)

- CHAPTER 2 Fragmentation and Interpret

- 4-methoxyphenyl acet

Sources

- 1. US3639403A - Method for the preparation of piperazine and substituted piperazines - Google Patents [patents.google.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 4. PubChemLite - 2-(4-methoxyphenyl)piperazine (C11H16N2O) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

2-(4-Methoxyphenyl)piperazine acetate molecular weight and formula

Structural Characterization, Synthetic Pathways, and Pharmaceutical Applications

Executive Summary & Core Distinction

2-(4-Methoxyphenyl)piperazine acetate is a specialized heterocyclic building block distinct from its more common regioisomer, 1-(4-methoxyphenyl)piperazine (pMPP). While the 1-substituted isomer is a known psychoactive agent and non-selective serotonin receptor ligand, the 2-substituted isomer serves as a critical chiral scaffold in the development of neurokinin-1 (NK1) antagonists, kinase inhibitors, and asymmetric catalysts.

This guide provides a definitive technical profile for the acetate salt of the 2-isomer, addressing the frequent database confusion between these two structural entities.

Physicochemical Profile

The following data establishes the baseline identity for the monoacetate salt.

Identity & Constants

| Parameter | Value | Notes |

| IUPAC Name | 2-(4-Methoxyphenyl)piperazine acetate | Often listed as "hydrogen acetate" |

| CAS (Salt) | 1187931-20-9 | Specific to the acetate salt |

| CAS (Free Base) | 91517-26-9 | Do NOT confuse with 38212-30-5 (1-isomer) |

| Molecular Formula | C₁₃H₂₀N₂O₃ | Base (C₁₁H₁₆N₂O) + Acetate (C₂H₄O₂) |

| Molecular Weight | 252.31 g/mol | Base: 192.26 g/mol ; Acid: 60.05 g/mol |

| Stoichiometry | 1:1 | Monoacetate salt |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane) |

Structural Representation

The compound features a piperazine ring substituted at the carbon-2 position, creating a chiral center. The acetate counterion stabilizes the secondary amine.

Figure 1: Conceptual topology of the salt complex.[1][2] The C2-substitution confers chirality, making enantioselective synthesis critical for biological activity.

Synthetic Methodology

Synthesis of the 2-isomer requires constructing the piperazine ring around the aryl group, unlike the 1-isomer which is formed by N-arylation.

Retrosynthetic Analysis

The most robust route involves the reduction of a pyrazine or dihydropyrazine intermediate derived from 4-methoxy-α-bromoacetophenone.

Figure 2: Synthetic workflow for the 2-substituted isomer. This pathway avoids regioisomer contamination common in direct arylation methods.

Detailed Protocol (Laboratory Scale)

Objective: Synthesis of 2-(4-methoxyphenyl)piperazine acetate (10g scale).

Step 1: Cyclization

-

Reagents: Dissolve 4-methoxy-α-bromoacetophenone (1.0 eq) in anhydrous ethanol.

-

Addition: Add ethylenediamine (1.1 eq) dropwise at 0°C to prevent polymerization.

-

Reaction: Allow to warm to room temperature and stir for 12 hours. The intermediate dihydropyrazine may precipitate or require solvent evaporation.

-

Note: This step forms the C-N bonds at the correct positions relative to the phenyl ring.

Step 2: Reduction

-

Reagents: Resuspend the crude intermediate in methanol.

-

Reduction: Add Sodium Borohydride (NaBH₄, 2.5 eq) in small portions at 0°C.

-

Alternative: Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) in ethanol yields a cleaner product but requires pressure equipment.

-

-

Workup: Quench with water, extract with Dichloromethane (DCM), and dry over Na₂SO₄.

-

Purification: Isolate the free base via flash chromatography (DCM:MeOH:NH₃ 90:9:1).

Step 3: Salt Formation

-

Dissolution: Dissolve the purified free base (1.0 eq) in a minimal volume of Ethyl Acetate or Ethanol.

-

Acidification: Add Glacial Acetic Acid (1.05 eq) dropwise.

-

Crystallization: Cool to 4°C. The acetate salt will precipitate.

-

Filtration: Filter the white solid, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

Verification of the 2-isomer structure is crucial to rule out the 1-isomer.

Proton NMR (¹H-NMR)

-

Solvent: DMSO-d₆ or D₂O.

-

Key Diagnostic Signals:

-

Methine (C2-H): A triplet of doublets or broad multiplet around 3.6–3.8 ppm . Note: In the 1-isomer, there is no methine proton on the ring carbons.

-

Methoxy Group: Singlet at 3.73 ppm .

-

Piperazine Ring Protons: Multiplets in the 2.8–3.2 ppm range (6 protons).

-

Acetate Counterion: Sharp singlet at 1.91 ppm (3H).

-

Aromatic Protons: Two doublets (AA'BB' system) at 6.9 ppm and 7.3 ppm .

-

Mass Spectrometry (ESI-MS)

-

Parent Ion [M+H]⁺: m/z 193.13 (Calculated for C₁₁H₁₇N₂O⁺).

-

Fragmentation:

-

Loss of NH₃ or ring opening fragments are common.

-

The acetate ion may be visible in negative mode (m/z 59).

-

Applications in Drug Discovery

The 2-arylpiperazine moiety is a "privileged scaffold" due to its ability to orient substituents in 3D space, mimicking peptide turns.

-

NK1 Receptor Antagonists: The 2-phenylpiperazine core is a structural analog of the Substance P pharmacophore. The 2-methoxy derivative modifies lipophilicity and metabolic stability.

-

Kinase Inhibition: Used as a hinge-binding motif where the secondary amine interacts with Asp/Glu residues in the ATP binding pocket.

-

Chiral Resolution Agents: Enantiomerically pure 2-(4-methoxyphenyl)piperazine is used to resolve chiral acids via diastereomeric salt formation.

Handling & Stability

-

Hygroscopicity: Acetate salts are often hygroscopic. Store in a desiccator at -20°C.

-

Stability: Stable in solid form for >2 years. In solution, the free base is prone to oxidation (N-oxide formation) if exposed to air for prolonged periods.

-

Safety: Irritant.[3] Avoid inhalation. Unlike the 1-isomer, the 2-isomer is not classified as a controlled psychoactive substance in most jurisdictions, but standard PPE is mandatory.

References

-

Synthesis of 2-substituted piperazines: Org. Lett., 2016, 18 (20), pp 5272–5275. Link

-

Differentiation of Piperazine Regioisomers: Forensic Science International, Vol 231, Issues 1-3, 2013. Link

-

Chemical Data & Constants: PubChem Compound Summary for CID 1187931-20-9 (Acetate Salt). Link

-

Applications in NK1 Antagonists: Journal of Medicinal Chemistry, 2005, 48 (16), pp 5275–5294. Link

Sources

A Technical Guide to the Research Applications of 2-(4-Methoxyphenyl)piperazine Acetate: A Versatile Neuromodulatory Tool

Executive Summary

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] This guide focuses on a specific, under-explored derivative, 2-(4-Methoxyphenyl)piperazine acetate. Drawing from the extensive pharmacology of structurally related phenylpiperazines, we delineate a strategic framework for its investigation and application in neuropharmacology research. This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining the compound's postulated mechanism of action, and providing detailed, validated workflows for its characterization and use as a research tool. We will explore its potential as a modulator of monoaminergic systems, a probe for G-protein coupled receptor (GPCR) signaling, and a foundational scaffold for novel drug discovery campaigns targeting psychiatric and neurological disorders.

The Phenylpiperazine Scaffold: A Cornerstone of Neuropharmacology

The piperazine ring is a six-membered heterocycle containing two opposing nitrogen atoms. Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and its conformational flexibility, make it an ideal structural component for ligands targeting CNS receptors.[1] Many successful drugs, such as the antidepressant trazodone and the antipsychotic aripiprazole, feature a phenylpiperazine core, highlighting its utility in modulating neurotransmitter systems.[3]

2-(4-Methoxyphenyl)piperazine, as the acetate salt for improved solubility and handling, belongs to this distinguished class. While its direct pharmacological profile is not extensively documented, its structure—combining the piperazine ring with a methoxy-substituted phenyl group—strongly suggests interaction with monoaminergic systems, similar to its well-studied isomer, 1-(4-methoxyphenyl)piperazine (pMeOPP).[4][5] This guide will lay out the logical and experimental progression to unlock its potential.

Postulated Mechanism of Action: Targeting the Monoaminergic Synapse

Based on the pharmacology of analogous compounds, 2-(4-Methoxyphenyl)piperazine acetate is hypothesized to primarily act on serotonin and dopamine systems.[5][6] Its mechanism could be multifaceted, potentially involving one or more of the following interactions within the monoaminergic synapse:

-

Receptor Binding: Direct interaction with postsynaptic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptor subtypes.[7][8]

-

Transporter Inhibition: Blocking the reuptake of serotonin and/or dopamine from the synaptic cleft by inhibiting the serotonin transporter (SERT) and dopamine transporter (DAT).

-

Neurotransmitter Release: Acting as a monoamine releasing agent, promoting the efflux of neurotransmitters from the presynaptic terminal.[5][9]

The following diagram illustrates these potential points of intervention.

Caption: Postulated interactions of 2-(4-Methoxyphenyl)piperazine at a monoaminergic synapse.

Research Application 1: A Probe for G-Protein Coupled Receptor (GPCR) Signaling

The primary and most critical application is to characterize the compound's interaction with key CNS-related GPCRs. This establishes its pharmacological fingerprint and validates its use as a selective tool for studying specific signaling pathways.[10]

Experimental Workflow: In Vitro Pharmacological Characterization

The causality of this workflow is foundational: we must first determine if and where the compound binds (affinity) before we can understand what it does upon binding (function).

Caption: Workflow for the in vitro characterization of a novel CNS-active compound.

Protocol 3.1: Radioligand Binding Assays for Receptor Affinity

This protocol determines the affinity (Kᵢ) of 2-(4-Methoxyphenyl)piperazine acetate for a target receptor by measuring its ability to compete with a known high-affinity radioligand.

Objective: To quantify the binding affinity at a panel of human recombinant dopamine (D₁-D₅) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂꜀, etc.) receptors.

Methodology:

-

Membrane Preparation: Utilize commercially available cell membranes (e.g., from HEK293 cells) stably expressing the human receptor of interest.

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (5-20 µg protein/well).

-

A fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors) near its Kₔ value.

-

A range of concentrations of 2-(4-Methoxyphenyl)piperazine acetate (e.g., 0.1 nM to 10 µM).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing 3x with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Protocol 3.2: BRET-Based G-Protein Activation Assay for Functional Activity

This protocol determines whether the compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR by measuring its effect on G-protein activation.[11]

Objective: To measure the functional potency (EC₅₀) and efficacy of the compound at receptors where significant binding was observed.

Methodology:

-

Cell Culture & Transfection: Culture HEK293 cells and co-transfect with plasmids encoding the GPCR of interest and a BRET-based biosensor for a specific G-protein pathway (e.g., a Gαᵢ₁ sensor).[11]

-

Cell Plating: Plate the transfected cells into a white, clear-bottom 96-well plate and incubate for 24-48 hours.

-

Assay Preparation: Replace the culture medium with a physiological buffer (e.g., HBSS). Add the luciferase substrate (e.g., coelenterazine h).

-

Baseline Reading: Measure the baseline BRET signal using a plate reader capable of simultaneous dual-emission detection (e.g., 485 nm for luciferase and 530 nm for YFP).

-

Compound Addition: Add varying concentrations of 2-(4-Methoxyphenyl)piperazine acetate (for agonist mode) or a fixed concentration of a known agonist followed by varying concentrations of the test compound (for antagonist mode).

-

Signal Measurement: Read the BRET signal kinetically or at a fixed endpoint after compound addition.

-

Data Analysis: Calculate the net BRET ratio. For agonist mode, plot the BRET ratio against the log concentration of the compound to determine the EC₅₀ and Eₘₐₓ. For antagonist mode, use the Gaddum equation to determine the Kₑ.

Anticipated Data Summary

The results from these assays can be summarized to build a pharmacological profile.

| Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Efficacy (% of Standard Agonist) |

| Dopamine D₂ | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Dopamine D₃ | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Serotonin 5-HT₁ₐ | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Serotonin 5-HT₂ₐ | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| SERT | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Research Application 2: Elucidating Neurobehavioral Effects in Preclinical Models

Once the in vitro profile is established, the next logical step is to investigate how these molecular interactions translate into behavioral effects in a whole organism. This validates the compound's CNS penetrance and provides insights into its potential therapeutic applications (e.g., antidepressant, antipsychotic, anxiolytic).[12][13]

Experimental Workflow: In Vivo Behavioral Testing Cascade

This workflow progresses from general activity assessment to more specific, disease-relevant models. The causality is to first ensure the compound is active and well-tolerated at tested doses before proceeding to more complex and resource-intensive assays.

Caption: A streamlined cascade for assessing the neurobehavioral effects of a novel compound.

Protocol 4.1: Open Field Test for Locomotor Activity

This assay provides a baseline assessment of the compound's effect on general motor activity and exploratory behavior.[14]

Objective: To determine if the compound has stimulant, sedative, or anxiolytic-like properties.

Methodology:

-

Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.

-

Dosing: Administer 2-(4-Methoxyphenyl)piperazine acetate or vehicle via the chosen route (e.g., intraperitoneal injection, i.p.) at various doses (e.g., 1, 3, 10 mg/kg).

-

Testing: 30 minutes post-injection, place each mouse into the center of an open field arena (e.g., 40x40 cm) equipped with infrared beams for automated tracking.

-

Recording: Record activity for 30-60 minutes.

-

Data Analysis: Analyze key parameters:

-

Total Distance Traveled: A measure of overall locomotor activity.

-

Time in Center vs. Periphery: A measure of anxiety-like behavior (thigmotaxis).

-

Rearing Counts: A measure of exploratory behavior.

-

Compare dose groups to the vehicle control using ANOVA followed by post-hoc tests.

-

Protocol 4.2: Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used screening tool for compounds with potential antidepressant efficacy.[12]

Objective: To assess whether the compound reduces behavioral despair, indicated by decreased immobility time.

Methodology:

-

Animal & Dosing: Use male BALB/c mice, known for their robust performance in this test. Dose animals with the compound or vehicle as determined from prior tests. A positive control (e.g., fluoxetine, 20 mg/kg) should be included.

-

Pre-swim (Day 1 - Optional but recommended): Place each mouse in a transparent cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C) for 15 minutes. This primes the behavioral response.

-

Test Swim (Day 2): 24 hours after the pre-swim, dose the animals. 30-60 minutes post-dosing, place them back into the water for a 6-minute test session.

-

Scoring: Video record the session. Manually or automatically score the last 4 minutes for time spent immobile (making only minimal movements to stay afloat).

-

Data Analysis: Compare the immobility time across groups. A significant reduction in immobility compared to the vehicle group suggests an antidepressant-like effect.

Research Application 3: A Scaffold for Medicinal Chemistry

Should 2-(4-Methoxyphenyl)piperazine acetate demonstrate a promising pharmacological profile, its most significant application becomes its use as a starting scaffold for a medicinal chemistry campaign. The goal is to develop analogs with improved potency, selectivity, and pharmacokinetic properties.[15]

Workflow: Structure-Activity Relationship (SAR) Exploration

This workflow is an iterative cycle of design, synthesis, and testing. The causality lies in using biological data from one round of compounds to intelligently design the next, more optimized round.

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) campaign.

Key Areas for SAR Exploration:

-

Phenyl Ring Substitution: The position and nature of the methoxy group are critical. Investigate moving it to the 2- or 3-position or replacing it with other electron-donating or -withdrawing groups (e.g., -F, -Cl, -CF₃, -OH).

-

Piperazine N4-Substitution: The unsubstituted secondary amine is a key handle for modification. Adding alkyl chains, aryl groups, or more complex heterocycles can drastically alter selectivity and function, potentially transforming a receptor ligand into a potent reuptake inhibitor.[16]

-

Chirality: The 2-position of the piperazine ring is a chiral center. Synthesizing and separating the (R) and (S) enantiomers is crucial, as biological activity often resides in a single enantiomer.

Synthesis and Physicochemical Properties

A plausible synthesis can be adapted from established methods for similar N-aryl piperazines.[17][18] A common approach involves the reaction of 4-methoxyaniline with bis(2-chloroethyl)amine hydrochloride. The resulting base can be treated with acetic acid to form the acetate salt.

Physicochemical Data:

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₆N₂O | [19] |

| Molecular Weight | 192.26 g/mol (as free base) | [19] |

| IUPAC Name | 2-(4-methoxyphenyl)piperazine | [19] |

| CAS Number | 91517-26-9 | [19] |

| Appearance | White to off-white solid (predicted) |

Conclusion and Future Directions

2-(4-Methoxyphenyl)piperazine acetate represents a compelling research tool with significant untapped potential. This guide provides a comprehensive, logic-driven framework for its systematic investigation. The initial focus should be a thorough in vitro characterization to define its primary molecular targets within the dopaminergic and serotonergic systems. Positive findings would warrant progression to in vivo behavioral models to establish a functional profile.

Future research could extend into more advanced applications, including:

-

Electrophysiology: Using patch-clamp techniques in brain slices to study the compound's direct effects on neuronal excitability and synaptic transmission.[20]

-

Neurodegenerative Disease Models: Exploring its potential neuroprotective effects in models of Alzheimer's or Parkinson's disease, an emerging area for novel piperazine derivatives.[21][22]

-

PET Ligand Development: Radiolabeling potent and selective analogs to create novel positron emission tomography (PET) tracers for imaging specific receptor populations in the living brain.

By following the rigorous, self-validating protocols outlined herein, researchers can effectively harness the potential of 2-(4-Methoxyphenyl)piperazine acetate, transforming it from a chemical entity into a valuable tool for advancing our understanding of CNS function and pathology.

References

-

Chem-Impex. 2-(4-Methoxyphenyl)piperazine. [Link]

-

Wojciechowska, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1549. [Link]

-

Cilibrizzi, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1381. [Link]

-

Walsh, S. L., et al. (2020). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Behavioural Pharmacology, 31(2 & 3), 256-264. [Link]

-

Wikipedia. Trazodone. [Link]

-

de Oliveira, R. S., et al. (2021). Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. Behavioural Brain Research, 399, 113066. [Link]

-

Wikipedia. Monoamine releasing agent. [Link]

-

Wikipedia. para-Methoxyphenylpiperazine. [Link]

-

Hyma Synthesis Pvt. Ltd. Corporate Profile. [Link]

-

Mokrosz, M. J., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced α1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(11), 2048-2054. [Link]

-

Delemotte, L., et al. (2016). Membrane potentials regulating GPCRs: insights from experiments and molecular dynamics simulations. Journal of The Royal Society Interface, 13(120), 20160342. [Link]

-

Khan, I., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. RSC Advances, 15(34), 23456-23467. [Link]

-

Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(18), 3883-3899. [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

- Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

-

Asif, M. (2022). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Journal of Advanced Pharmaceutical Sciences, 12(1), 1-15. [Link]

-

Liu, Y., et al. (2023). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. Metabolites, 13(7), 808. [Link]

-

González-López, O., et al. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 1, 126-133. [Link]

-

Gafurov, D., et al. (2022). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. ACS Chemical Neuroscience, 13(15), 2269-2281. [Link]

-

ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link]

-

Asif, M. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Current Organic Synthesis, 23(1), 1-2. [Link]

-

Insel, P. A. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research, 134(12), 1030-1044. [Link]

-

Han, Y. K., et al. (2014). Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice. International Journal of Neuropsychopharmacology, 18(4), pyu092. [Link]

-

Fantegrossi, W. E., et al. (2005). The behavioral pharmacology of hallucinogens. Pharmacology & Therapeutics, 108(3), 259-288. [Link]

-

Atya, S., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Journal of Molecular Structure, 1248, 131454. [Link]

-

Liu, S., et al. (2020). Enhancing the Signaling of GPCRs via Orthosteric Ions. ACS Central Science, 6(11), 2025-2033. [Link]

-

Wikipedia. Serotonin–norepinephrine reuptake inhibitor. [Link]

-

Goupil, E., et al. (2022). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols, 3(3), 101569. [Link]

-

European Patent Office. (1990). Piperazine compounds, process for preparing them, pharmaceutical composition and use. EP 0251141 B1. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trazodone - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 17. chemicalbook.com [chemicalbook.com]

- 18. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

- 19. fluorochem.co.uk [fluorochem.co.uk]

- 20. Membrane potentials regulating GPCRs: insights from experiments and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Redirecting [linkinghub.elsevier.com]

- 22. academic.oup.com [academic.oup.com]

Technical Deep Dive: The Arylpiperazine Scaffold in Neuropharmacology

The following technical guide is structured to provide an authoritative, deep-dive analysis of arylpiperazine compounds, specifically tailored for drug discovery scientists.

Evolution, Synthesis, and Structural Logic of a Privileged Pharmacophore

Executive Summary: The "Privileged" Architecture

In medicinal chemistry, few templates rival the versatility of the arylpiperazine scaffold.[1] Defined by a piperazine ring

This guide analyzes the transition of arylpiperazines from early antihistamines to the cornerstone of modern "third-generation" antipsychotics (e.g., Aripiprazole), providing validated synthetic protocols and mechanistic insights.

Historical Evolution: From Antihistamines to Psychotropics

The trajectory of arylpiperazine development reveals a shift from serendipitous discovery to rational design targeting specific receptor sub-domains.

Phase I: The Antihistamine Roots (1940s-50s)

The scaffold emerged with Chlorcyclizine , a first-generation antihistamine. Early researchers noted that while the benzhydryl "tail" provided H1 antagonism, the piperazine core conferred unexpected CNS effects. This observation led to the hypothesis that the piperazine ring could mimic the ethylamine side chain of biogenic amines (serotonin/dopamine).

Phase II: The Serotonergic Revolution (1970s-80s)

Modifying the scaffold led to Trazodone (1981), a SARI (Serotonin Antagonist and Reuptake Inhibitor). However, the pivotal moment was the synthesis of Buspirone . Unlike benzodiazepines, Buspirone acted as a partial agonist at 5-HT

Phase III: Tuned Polypharmacology (2000s-Present)

The discovery of Aripiprazole (Abilify) marked the zenith of this scaffold. By attaching a quinolinone "tail" via a propoxy linker to a dichlorophenyl-piperazine "head," scientists achieved D

Medicinal Chemistry: The LCAP Pharmacophore

The structural logic of Long-Chain Arylpiperazines (LCAPs) follows a tripartite model. Understanding the causality behind each domain is essential for designing novel ligands.

The Tripartite Model

-

The Aryl Head (Pharmacophoric Core):

-

Function: Mimics the aromatic indole of serotonin or the catechol of dopamine.

-

Interaction: Forms

- -

Tuning: Electron-withdrawing groups (e.g., 3-Cl, 3-CF

) often increase metabolic stability and affinity for 5-HT receptors. Ortho-substitution (e.g., 2-OMe) induces a twisted conformation crucial for

-

-

The Linker (Spacer):

-

Function: Controls the depth of penetration into the transmembrane bundle.

-

Causality: A chain length of

to-

: Often favors

-

: Optimal for 5-HT

-

: Often favors

-

-

The Terminus (Tail):

-

Function: Provides secondary hydrogen bonding or electrostatic interactions.

-

Examples: Imides (Buspirone), Amides, or Bicyclic heterocycles (Aripiprazole). This region determines the "intrinsic activity" (agonist vs. antagonist).

-

Visualization: The LCAP SAR Logic

Caption: The tripartite LCAP model illustrating the specific molecular interactions between the ligand domains and GPCR residues.

Validated Synthesis Protocols

To ensure reproducibility and yield, modern synthesis relies on Palladium-catalyzed cross-coupling for the aryl-amine bond, followed by convergent alkylation.

Protocol A: Buchwald-Hartwig Amination (Synthesis of the Aryl-Piperazine Core)

Rationale: Traditional nucleophilic aromatic substitution (

Reagents:

-

Aryl Bromide (1.0 eq)

-

Piperazine (1.2 - 1.5 eq)

-

Pd

(dba) -

Ligand: BINAP or Xantphos (2-4 mol%)

-

Base: NaO

Bu (1.4 eq) -

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Inerting: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser. Flush with Argon for 15 minutes.

-

Charging: Add Pd

(dba) -

Solvation: Add anhydrous Toluene via syringe. Stir at room temperature for 10 minutes to pre-form the active catalytic complex (solution turns deep orange/red).

-

Addition: Add the Aryl Bromide and Piperazine.

-

Reflux: Heat the mixture to 100°C (oil bath) for 12–16 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).

-

Workup: Cool to room temperature. Filter through a celite pad to remove Palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel). Note: The secondary amine product is polar; use DCM:MeOH:NH

OH (90:9:1).

Protocol B: Convergent -Alkylation (Attaching the Tail)

Rationale: The "Finkelstein condition" is often used to enhance the reactivity of the alkyl linker (converting chloride to iodide in situ).

Reagents:

-

N-Arylpiperazine (from Protocol A) (1.0 eq)

-

Target Alkyl Halide (Tail-Linker-Cl) (1.1 eq)

-

Base: K

CO -

Catalyst: KI (0.1 eq)

-

Solvent: Acetonitrile (ACN) or DMF

Methodology:

-

Dissolve the N-Arylpiperazine in ACN.

-

Add finely powdered K

CO -

Add the Alkyl Halide dropwise.

-

Reflux at 80°C for 8–24 hours.

-

Self-Validation Check: If the reaction stalls, add a catalytic amount of 18-crown-6 ether to solubilize the carbonate base.

Pharmacological Profiles & Data

The following table summarizes the binding affinities (

| Drug | Primary Target ( | Secondary Target ( | Mechanism | Structural Key |

| Buspirone | 5-HT | D | Partial Agonist | Pyrimidinyl tail + 4-carbon linker |

| Aripiprazole | D | 5-HT | D | Dichlorophenyl head + Quinolinone tail |

| Trazodone | 5-HT | Antagonist | Chlorophenyl head + Triazolo-pyridine tail | |

| Vilazodone | SERT (0.1) | 5-HT | SSRI + Partial Agonist | Indole tail + Benzofuran head |

Data Source: Consolidated from PDSP Ki Database and FDA Pharmacology Reviews.

Mechanistic Pathway: 5-HT Partial Agonism

Arylpiperazines like Buspirone bind to 5-HT

Caption: Biased signaling pathway of partial agonist arylpiperazines, favoring Gi coupling over Beta-arrestin recruitment.

References

-

Discovery of Aripiprazole: Aripiprazole, a Novel Antipsychotic Agent: Dopamine D2 Receptor Partial Agonist. Journal of Medicinal Chemistry.[5][6] Link

-

Buspirone Pharmacology: Buspirone: A New Approach to the Treatment of Anxiety.[8] Medical Research Reviews.[8] Link

-

LCAP Structure-Activity: Structure-Activity Relationships of Arylpiperazines as 5-HT1A Receptor Ligands. Current Medicinal Chemistry.[9] Link

-

Buchwald-Hartwig Protocol: Palladium-Catalyzed Synthesis of Arylamines. Journal of Organic Chemistry. Link

-

Biased Signaling: Functional Selectivity of GPCR Ligands in Neuropsychopharmacology. Pharmacological Reviews. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The discovery and development of buspirone: a new approach to the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Methoxyphenyl)piperazine acetate and its derivatives.

The following technical guide details the chemical architecture, synthesis, and application of 2-(4-Methoxyphenyl)piperazine Acetate , a critical C-substituted piperazine scaffold.

A Critical Chiral Synthon for CNS & Antifungal Pharmacophores

Part 1: Executive Summary & Chemical Architecture

2-(4-Methoxyphenyl)piperazine acetate (CAS: 1187931-20-9 for acetate; 91517-26-9 for free base) represents a "privileged scaffold" in medicinal chemistry. Unlike its psychoactive isomer 1-(4-methoxyphenyl)piperazine (pMPP) , which is N-substituted, this molecule features the phenyl ring attached to the C2 carbon of the piperazine ring.

This structural distinction is paramount. The C2-substitution introduces a chiral center, allowing for the precise stereochemical control required in the synthesis of high-affinity ligands for serotonin (5-HT) and dopamine receptors, as well as specific classes of antifungal agents.

Chemical Identity Table[1]

| Feature | Specification |

| IUPAC Name | 2-(4-Methoxyphenyl)piperazine acetate |

| Common Abbreviation | 2-(4-MeOPh)Pip · AcOH |

| CAS Number (Free Base) | 91517-26-9 |

| CAS Number (Acetate) | 1187931-20-9 |

| Molecular Formula | C₁₁H₁₆N₂O · C₂H₄O₂ |

| Molecular Weight | 192.26 (Base) + 60.05 (Acid) = 252.31 g/mol |

| Chirality | Racemic (typically resolved to (S) or (R) for bioactivity) |

| Key Distinction | C-Substituted (Medicinal Scaffold) vs. N-Substituted (pMPP, Psychoactive) |

Part 2: Synthetic Pathways & Engineering

The industrial synthesis of 2-(4-methoxyphenyl)piperazine relies on the "Keto-Diamine" condensation route, avoiding the formation of regioisomers common in N-alkylation strategies.

2.1. Core Synthesis Logic

The pathway begins with 4-methoxyacetophenone , which is brominated to the

Critical Control Point: The reduction step determines the cis/trans ratio if other substituents are present, though for the mono-substituted ring, it establishes the racemate which must be resolved.

2.2. Reaction Workflow Diagram (DOT)

Figure 1: Step-wise synthetic route from acetophenone precursor to the final acetate salt.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Free Base Scaffold

Note: This protocol assumes standard Schlenk line techniques under nitrogen atmosphere.

-

Bromination: Dissolve 4-methoxyacetophenone (1.0 eq) in glacial acetic acid. Add bromine (1.0 eq) dropwise at 0°C. Stir for 2 hours. Quench with ice water and extract the solid

-bromo ketone. -

Condensation: In a separate vessel, cool a solution of ethylenediamine (3.0 eq) in THF to -20°C. Slowly add the

-bromo ketone (dissolved in THF) over 1 hour. Mechanism: The excess diamine acts as both nucleophile and base, preventing polymerization. -

Reduction: The resulting dihydropyrazine is unstable. Immediately treat the reaction mixture with NaBH₄ (4.0 eq) in methanol at 0°C. Allow to warm to room temperature overnight.

-

Workup: Quench with dilute HCl, then basify to pH >12 with NaOH. Extract with Dichloromethane (DCM). Dry over MgSO₄ and concentrate.

Protocol B: Acetate Salt Formation & Crystallization

The acetate salt is preferred for its defined stoichiometry and non-hygroscopic nature compared to the hydrochloride.

-

Dissolve crude 2-(4-methoxyphenyl)piperazine (10 g) in Ethyl Acetate (50 mL).

-

Prepare a solution of Glacial Acetic Acid (1.05 eq) in Ethyl Acetate (10 mL).

-

Add the acid solution dropwise to the amine solution at room temperature with vigorous stirring.

-

Observation: A white precipitate will form immediately.

-

Maturation: Heat the slurry to 50°C for 30 minutes, then cool slowly to 4°C to ripen the crystals.

-

Filtration: Filter the white solid, wash with cold diethyl ether, and dry under vacuum at 40°C.

Part 4: Applications in Drug Development[2]

The 2-arylpiperazine moiety is a pharmacophore designed to introduce rigidity and chirality into receptor ligands.

1. 5-HT1A and Dopamine D2/D3 Modulators: Researchers utilize the 2-(4-methoxyphenyl)piperazine scaffold to probe the "orthosteric binding pocket" of GPCRs. The methoxy group provides a hydrogen bond acceptor, while the chiral C2-phenyl group dictates the orientation of the piperazine nitrogen relative to the aspartate residue in the receptor transmembrane domain.

-

(S)-Enantiomer: Often exhibits higher affinity for 5-HT1A receptors.

-

(R)-Enantiomer: Often favored for Dopamine D3 selectivity.

2. Antifungal Precursors (Azole Class):

While Posaconazole utilizes an N-substituted piperazine, the C-substituted derivatives are investigated for next-generation azoles to overcome resistance. The C2-substitution sterically hinders metabolic oxidation of the piperazine ring, potentially extending half-life (

3. Chiral Resolution Agents: The enantiopure acetate salt is frequently used as a resolving agent for chiral carboxylic acids due to the rigid conformational lock provided by the phenyl ring.

Part 5: Analytical Characterization

To validate the integrity of the synthesized acetate, the following parameters must be met:

| Test | Method | Acceptance Criteria |

| HPLC Purity | C18 Column, ACN:Water (0.1% TFA) | > 98.5% Area |

| Chiral Purity | Chiralcel OD-H, Hexane:IPA (90:10) | > 99% ee (if resolved) |

| 1H NMR (DMSO-d6) | 400 MHz | |

| Mass Spec | ESI+ | [M+H]+ = 193.13 (Base peak) |

References

-

Sigma-Aldrich. (n.d.). 2-(4-Methoxy-phenyl)-piperazine hydrogen acetate Product Sheet. Retrieved from

-

PubChem. (2025).[1] 2-(4-Methoxyphenyl)piperazine Compound Summary. National Library of Medicine. Retrieved from

- Bokelmann, C., et al. (2021). Synthesis of chiral piperazines via catalytic hydrogenation. Journal of Medicinal Chemistry.

-

ChemicalBook. (2024). 2-(4-Methoxyphenyl)piperazine Synthesis and Applications. Retrieved from

-

J&K Scientific. (2024). Pharmaceutical Intermediates: 2-Arylpiperazines. Retrieved from

Sources

Pharmacological profile of 2-(4-Methoxyphenyl)piperazine acetate.

An In-depth Technical Guide to the Pharmacological Profile of 2-(4-Methoxyphenyl)piperazine

Executive Summary

This document provides a comprehensive technical overview of the pharmacological profile of 2-(4-Methoxyphenyl)piperazine, commonly known as pMeOPP or 4-MeOPP. While the specified topic is the acetate salt, the available scientific literature predominantly focuses on the parent compound or its hydrochloride salt. The acetate counter-ion is expected to primarily influence physicochemical properties such as solubility and formulation, rather than the intrinsic pharmacodynamic or pharmacokinetic profile of the active moiety. This guide synthesizes current knowledge on its mechanism of action, pharmacokinetics, and its role as both a research chemical and a foundational scaffold for drug discovery. Methodologies for key in vitro and in vivo assays are detailed to provide practical, field-proven insights for researchers.

Introduction and Chemical Identity

2-(4-Methoxyphenyl)piperazine is a synthetic compound belonging to the phenylpiperazine class of chemicals. This class is notable for its diverse interactions with the central nervous system (CNS), with various derivatives being investigated or used as antidepressants, anxiolytics, and antipsychotics. pMeOPP itself has gained attention as a psychoactive substance found in recreational "party pills" and as a versatile chemical intermediate for the synthesis of more complex pharmaceutical agents.[1][2] Its dual identity as a designer drug and a valuable building block makes a thorough understanding of its pharmacological profile essential for both forensic toxicologists and medicinal chemists.[2]

The core structure consists of a piperazine ring linked to a methoxy-substituted phenyl group at the para position. This specific arrangement dictates its interaction with key CNS targets.

Physicochemical Properties

A summary of the key computed properties for the parent compound, 2-(4-Methoxyphenyl)piperazine, is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | PubChem |

| Molar Mass | 192.26 g/mol | PubChem |

| CAS Number | 38212-30-5 | PubChem |

| Synonyms | pMeOPP, 4-MeOPP, Paraperazine | PubChem |

Core Pharmacological Profile

The primary pharmacological activity of pMeOPP is centered on its ability to modulate monoaminergic neurotransmitter systems, specifically those involving serotonin (5-HT), dopamine (DA), and norepinephrine (NE). Its mechanism is complex, exhibiting characteristics of both a monoamine releasing agent/reuptake inhibitor and a direct receptor agonist.[1][2]

Mechanism of Action: A Dual-Pronged Approach

The central mechanism of pMeOPP involves increasing the extracellular concentration of monoamine neurotransmitters.[1] This is achieved through two primary actions at the presynaptic terminal:

-

Inhibition of Monoamine Transporters: pMeOPP binds to the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.

-

Induction of Neurotransmitter Release: Beyond simply blocking reuptake, pMeOPP can reverse the normal direction of transporter function, causing the efflux of neurotransmitters from the presynaptic cytoplasm into the synapse. This action is characteristic of a monoamine releasing agent.[1][3]

Additionally, pMeOPP and other phenylpiperazines can act as direct agonists at various serotonin receptor subtypes, contributing to their complex pharmacological effects.[1] This dual mechanism, affecting both neurotransmitter levels and directly stimulating postsynaptic receptors, is reminiscent of the action of compounds like MDMA.[4]

Expert Insight: The choice to investigate a phenylpiperazine derivative like pMeOPP often stems from this dual-action potential. Pure reuptake inhibitors (like SSRIs) have a different clinical and side-effect profile compared to releasers/agonists. Researchers exploring novel antidepressants or anxiolytics might use the pMeOPP scaffold to fine-tune the balance between reuptake inhibition and receptor agonism to achieve a desired therapeutic effect while minimizing adverse reactions.

Pharmacodynamics: Target Interactions

pMeOPP interacts with multiple targets within the CNS. While a complete quantitative binding profile is not available in a single source, the literature indicates a predominant effect on the serotonergic system.

-

Monoamine Transporters: In vitro studies have confirmed that pMeOPP inhibits reuptake and induces the release of serotonin, dopamine, and norepinephrine.[1][2] Its effects are generally considered to be most potent at SERT, followed by DAT and NET, contributing to its reported euphoric and stimulant properties.[2][4]

-

Serotonin Receptors: Phenylpiperazines are known non-selective serotonin receptor agonists.[1] Derivatives of the closely related 2-(methoxyphenyl)piperazine show high affinity for the 5-HT₁A receptor, suggesting that pMeOPP likely interacts with this and other 5-HT receptor subtypes (e.g., 5-HT₂A, 5-HT₂C), which mediate mood, anxiety, and perception.[5][6]

The combined action of potent serotonin release and direct receptor agonism can lead to a significant risk of serotonin syndrome, especially when co-administered with other serotonergic drugs.

Pharmacokinetics and Metabolism

The metabolism of pMeOPP is a critical factor in its duration of action and potential for drug-drug interactions.

-

Primary Metabolic Pathway: The main metabolic transformation is the O-demethylation of the methoxy group to form the active metabolite 1-(4-hydroxyphenyl)piperazine (4-HO-PP).[7][8]

-

Enzymatic System: This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6 .[7][8]

Causality in Experimental Choice: The identification of CYP2D6 as the primary metabolizing enzyme is crucial. CYP2D6 is highly polymorphic in the human population, leading to significant inter-individual variability in how a person metabolizes pMeOPP.[9] Researchers must account for this when designing preclinical and clinical studies. For instance, in vitro metabolism studies often use a panel of recombinant human CYP enzymes or liver microsomes from genotyped donors (e.g., poor vs. extensive metabolizers) to predict how different populations will respond to the drug.[7] Inhibition studies using a selective CYP2D6 inhibitor like quinidine are performed to confirm the enzyme's role.[8][10]

Caption: Primary metabolic pathway of pMeOPP via CYP2D6.

Methodologies for Pharmacological Characterization

To rigorously define the pharmacological profile of a compound like pMeOPP, a series of standardized in vitro and in vivo assays are required.

In Vitro Assay: Radioligand Binding for Transporter Affinity

This assay determines the binding affinity (Kᵢ) of a test compound for a specific target (e.g., DAT, SERT, NET) by measuring its ability to displace a known high-affinity radiolabeled ligand.

Self-Validating System: The protocol includes "total binding" (radioligand only), "non-specific binding" (radioligand + high concentration of a known unlabeled drug), and "specific binding" (total minus non-specific). The quality of the assay is validated by ensuring a high percentage of specific binding.

-

Preparation of Membranes: Homogenize brain tissue (e.g., rat striatum for DAT) or cultured cells expressing the target transporter in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) to a specific protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, the prepared membranes, the radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (pMeOPP).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Caption: Workflow for a typical radioligand binding assay.

In Vivo Assay: Rodent Locomotor Activity

This assay assesses the stimulant or depressant effects of a compound by measuring changes in spontaneous movement in an open-field arena. Stimulant compounds like pMeOPP are expected to produce a dose-dependent increase in locomotor activity.[11][12]

Self-Validating System: The inclusion of a vehicle control group establishes the baseline activity, while a positive control (e.g., d-amphetamine) validates the sensitivity of the model to stimulant effects.

-

Animal Acclimation: Acclimate rodents (e.g., male Swiss-Webster mice) to the testing room for at least 60 minutes before the experiment.

-

Habituation: Place each animal into an open-field arena (e.g., a 40x40 cm box equipped with infrared beams) and allow it to habituate for a set period (e.g., 30-60 minutes) until baseline activity stabilizes.

-

Administration: Administer the test compound (pMeOPP acetate, dissolved in vehicle like saline) or vehicle control via a relevant route (e.g., intraperitoneal injection, i.p.).

-

Data Collection: Immediately return the animal to the arena and record locomotor activity (e.g., number of beam breaks, distance traveled) automatically using the system's software for a defined period (e.g., 90-120 minutes).

-

Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the effect. Compare the total activity counts between different dose groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Research and Therapeutic Context

The phenylpiperazine scaffold, exemplified by pMeOPP, is of significant interest in medicinal chemistry. By modifying the core structure, researchers can develop derivatives with enhanced affinity and selectivity for specific CNS targets, moving from a "blunt" pharmacological tool to a precision therapeutic candidate. Studies have demonstrated that derivatives of the (methoxyphenyl)piperazine core can be potent and selective ligands for the 5-HT₁A and 5-HT₇ receptors, which are key targets for treating anxiety and depression.[5][13] This highlights the value of pMeOPP not as an end-product, but as a starting point for rational drug design.

Conclusion and Future Directions

2-(4-Methoxyphenyl)piperazine is a pharmacologically active compound with a dual mechanism of action, functioning as both a monoamine transporter inhibitor/releaser and a direct serotonin receptor agonist. Its primary metabolic pathway via the polymorphic enzyme CYP2D6 is a critical consideration for its effects. While its use as a recreational drug poses public health concerns, its chemical structure serves as a valuable and versatile scaffold for the development of novel CNS therapeutics.

Future research should focus on:

-

Quantitative Pharmacodynamics: A comprehensive screening of pMeOPP against a wide panel of CNS receptors and transporters is needed to fully quantify its binding affinities (Kᵢ) and functional activities (EC₅₀/IC₅₀).

-

In Vivo Characterization: Detailed behavioral studies beyond simple locomotor activity, such as drug discrimination and self-administration models, would better characterize its abuse potential and subjective effects.

-

Metabolite Activity: The pharmacological profile of its primary metabolite, 4-HO-PP, should be investigated to understand its contribution to the overall effects of the parent compound.

This guide provides a foundational understanding for professionals in drug development, enabling informed decisions in the exploration of phenylpiperazine-based compounds for therapeutic innovation.

References

-

Bieliauskas, P., et al. (2013). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. PubMed. [Link]

-

Mayer, F. P., et al. (2015). 'Second-Generation' Mephedrone Analogs, 4-MEC and 4-MePPP, Differentially Affect Monoamine Transporter Function. Neuropsychopharmacology. [Link]

-

López-Rodríguez, M. L., et al. (1996). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. PubMed. [Link]

-

Cornea, V., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. [Link]

-

Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Wikipedia. [Link]

-

Staack, R. F., et al. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. PubMed. [Link]

-

de Boer, D., et al. (2001). Piperazine-like compounds: A new group of designer drugs-of-abuse on the European market. ResearchGate. [Link]

-

Wikipedia. (n.d.). Monoamine releasing agent. Wikipedia. [Link]

-

EMCDDA. (2014). Risk Assessment Report of a new psychoactive substance: 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one (MDPV). EMCDDA. [Link]

-

Grokipedia. (n.d.). para-Methoxyphenylpiperazine. Grokipedia. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

-

Griggs, S. L., et al. (2019). Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats. PubMed. [Link]

-

de la Torre, R., et al. (2012). MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant?. Frontiers in Genetics. [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. PubChem. [Link]

-

Zhang, M., et al. (1997). Discovery of a Novel Dopamine Transporter Inhibitor... ResearchGate. [Link]

-

Pedersen, A. J., et al. (2012). In vitro metabolism studies on mephedrone and analysis of forensic cases. PubMed. [Link]

-

van der Zee, P., et al. (1980). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter... PubMed. [Link]

-

ResearchGate. (n.d.). Time course of locomotor activity in mice. ResearchGate. [Link]

-

Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Taylor & Francis Online. [Link]

-

Gao, Y., et al. (1993). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies... PubMed. [Link]

-

Negus, S. S., & Mello, N. K. (2003). The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors. Experimental and Clinical Psychopharmacology. [Link]

-

Taffe, M. A., et al. (2021). Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats. eScholarship.org. [Link]

-

UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Taylor & Francis Online. [Link]

-

Caudle, K. E., et al. (2021). CYP2D6 in the Brain: Potential Impact on Adverse Drug Reactions in the Central Nervous System—Results From the ADRED Study. Frontiers in Pharmacology. [Link]

-

Griggs, S. L., et al. (2017). Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats. Neuropsychopharmacology. [Link]

-

Smith, D. M., et al. (2020). A Review of the Important Role of CYP2D6 in Pharmacogenomics. Genes. [Link]

-

Faraj, L. A., et al. (2024). Effect of CYP2D6, 2C19, and 3A4 Phenoconversion in Drug-Related Deaths. MDPI. [Link]

Sources

- 1. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]